molecular formula C10H8N6 B2764225 2,6-Bis(1-pyrazolyl)pyrazine CAS No. 253310-71-3

2,6-Bis(1-pyrazolyl)pyrazine

Numéro de catalogue B2764225
Numéro CAS: 253310-71-3
Poids moléculaire: 212.216
Clé InChI: DRODYRLLEVCLTL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“2,6-Bis(1-pyrazolyl)pyrazine” is a chemical compound . It is used for research and development under the supervision of a technically qualified individual .


Synthesis Analysis

The synthesis of a novel amide-functionalised 2,6-bis(pyrazol-1-yl)pyridine-4-carboxamide ligand (bppCONH2) is described . The complex salts Fe(bppCONH2)22 and Fe(bppCONH2)22 were synthesised and characterised by SQUID magnetometry, differential scanning calorimetry, variable temperature Raman spectroscopy and single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “this compound” has been studied using variable temperature Raman spectroscopy and single crystal X-ray diffraction . The analysis of low and high-spin state crystal structures at 101, 290 and 500 K, suggest stabilisation of the low spin state due to the formation of 1D hydrogen-bonded cationic chains .


Chemical Reactions Analysis

The use of excess FeCl2, CuSO4 and AgNO3 (10 eq.) under mild conditions of reactant diffusion in methanol resulted in non-soluble crystalline products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been studied using differential scanning calorimetry and variable temperature Raman spectroscopy . DSC measurements of Fe(bppCONH2)22 indicate a spin-crossover (SCO) transition with T ↑ at 481 K and T ↓ at 461 K, showing a 20 K hysteresis .

Applications De Recherche Scientifique

Synthesis and Pharmacological Properties
2,6-Bis(1-pyrazolyl)pyrazine, as part of the broader category of pyrazine derivatives, has been extensively studied for its diverse pharmacological properties. Research indicates that pyrazine derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral effects. These compounds' significant pharmacological effects have led to an increased interest in further studies aimed at developing more effective and clinically relevant compounds (Ferreira & Kaiser, 2012).

Bioactive Pyrazole Heterocycles Synthesis
The synthesis of pyrazole heterocycles, including this compound, involves condensation followed by cyclization, which can be achieved under various conditions, including microwave irradiation. These methods have led to the synthesis of pyrazole derivatives that possess widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. The recent success of pyrazole COX-2 inhibitors has highlighted the importance of these heterocycles in medicinal chemistry (Dar & Shamsuzzaman, 2015).

Applications in Energetic Materials
High-nitrogen azine energetic materials, including those based on pyrazine derivatives, have gained attention for their applications in propellants, explosives, and gas generators. These compounds have been shown to improve the burning rate, reduce sensitivity, enhance detonation performance, and increase gas content, showcasing their broad application prospects in energetic materials (Yongjin & Shuhong, 2019).

Mécanisme D'action

Target of Action

The primary targets of 2,6-Bis(1-pyrazolyl)pyrazine are coordination polymers and metal–organic frameworks (MOFs). These are crystalline materials with a periodic n-dimensional structure made of metal ions and organic ligands . The compound interacts with these targets to produce unique and highly tunable properties .

Mode of Action

This compound interacts with its targets through a Proton-Coupled Electron Transfer (PCET) assisted process. This process uses the hydroxy-pyrazolyl moiety of the ligand and the iron (II) ion as sources of proton and electron, respectively . This interaction results in the formation of coordination polymers and MOFs with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands .

Biochemical Pathways

The PCET-assisted process that this compound undergoes affects the formation of coordination polymers and MOFs. This process results in the transformation of the hydroxyl groups into OBF3 under harsh solvothermal conditions . The downstream effects of this process include the production of coordination polymers and MOFs with unique and tunable properties .

Pharmacokinetics

The compound’s solubility and stability under various conditions, such as inert gas at 2-8°c , may influence its bioavailability.

Result of Action

The result of this compound’s action is the formation of coordination polymers and MOFs with unique and tunable properties . These properties make the resulting materials useful in various applications, such as sensing, catalysis, and gas storage and separation .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For example, under harsh solvothermal conditions, a hydrogen atom transfer to the tetrafluoroborate anion occurs, causing the transformation of the hydroxyl groups into OBF3 . This transformation is a key step in the formation of coordination polymers and MOFs .

Safety and Hazards

The compound is intended for research and development use only, under the direct supervision of a technically qualified individual .

Orientations Futures

The PCET-assisted approach may be applicable to produce coordination polymers and metal–organic frameworks with the SCO-active core N3(L)MN3(L) formed by pyrazolone- and other hydroxy-pyridine-based ligands . This suggests potential future directions for the use of “2,6-Bis(1-pyrazolyl)pyrazine” in the synthesis of coordination polymers and metal–organic frameworks .

Propriétés

IUPAC Name

2,6-di(pyrazol-1-yl)pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6/c1-3-12-15(5-1)9-7-11-8-10(14-9)16-6-2-4-13-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRODYRLLEVCLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CN=CC(=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701320533
Record name 2,6-di(pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818039
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

253310-71-3
Record name 2,6-di(pyrazol-1-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701320533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(1-pyrazolyl)pyrazine
Reactant of Route 2
2,6-Bis(1-pyrazolyl)pyrazine
Reactant of Route 3
Reactant of Route 3
2,6-Bis(1-pyrazolyl)pyrazine
Reactant of Route 4
Reactant of Route 4
2,6-Bis(1-pyrazolyl)pyrazine
Reactant of Route 5
Reactant of Route 5
2,6-Bis(1-pyrazolyl)pyrazine
Reactant of Route 6
2,6-Bis(1-pyrazolyl)pyrazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.